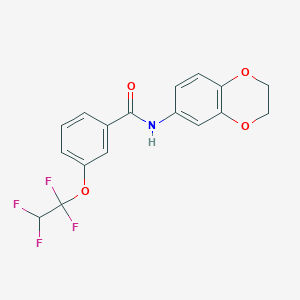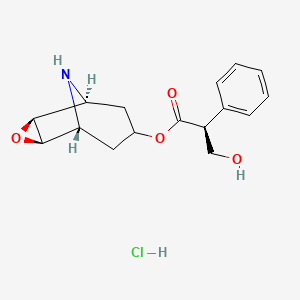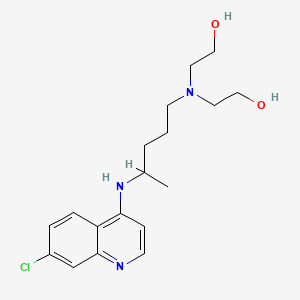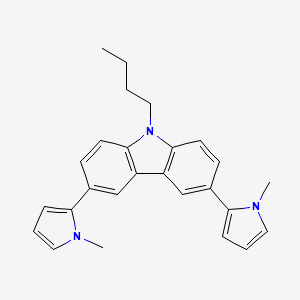
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This compound, with its unique structure, may exhibit interesting chemical and physical properties that make it valuable for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Core: Starting with a suitable carbazole precursor, such as 9H-carbazole, the butyl group can be introduced via alkylation reactions using butyl halides under basic conditions.
Pyrrole Ring Introduction:
Final Assembly: The final compound is obtained by combining the intermediates under specific reaction conditions, such as heating in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can yield reduced forms of the compound.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the carbazole or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens or other functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in the development of bioactive molecules or as a probe in biochemical assays.
Medicine: Exploration as a pharmacophore in drug discovery for targeting specific biological pathways.
Industry: Use in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
9-Butylcarbazole: Lacks the pyrrole rings, making it less complex.
3,6-Di(pyrrol-2-yl)carbazole: Similar structure but without the butyl group.
1-Methyl-1H-pyrrole-2-carboxylic acid: Contains the pyrrole moiety but lacks the carbazole core.
Uniqueness
9-Butyl-3,6-bis(1-methyl-1H-pyrrol-2-YL)-9H-carbazole is unique due to the combination of the butyl group, carbazole core, and pyrrole rings, which may confer distinct electronic, chemical, and biological properties.
Propiedades
Número CAS |
922705-05-3 |
|---|---|
Fórmula molecular |
C26H27N3 |
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
9-butyl-3,6-bis(1-methylpyrrol-2-yl)carbazole |
InChI |
InChI=1S/C26H27N3/c1-4-5-16-29-25-12-10-19(23-8-6-14-27(23)2)17-21(25)22-18-20(11-13-26(22)29)24-9-7-15-28(24)3/h6-15,17-18H,4-5,16H2,1-3H3 |
Clave InChI |
PMMQHZSARVMQBT-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C3=CC=CN3C)C4=C1C=CC(=C4)C5=CC=CN5C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)

![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)



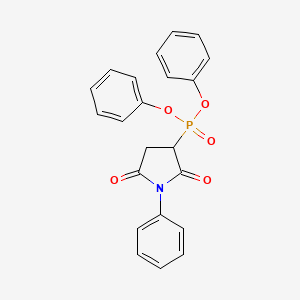
![1,2-Bis[3-(methoxymethoxy)phenyl]-1,1,2,2-tetramethyldisilane](/img/structure/B14172495.png)


